5-(Hydroxymethyl)-2'-deoxycytidine-d3
Description
Overview of Canonical and Non-Canonical Cytosine Modifications: Focus on 5-Methylcytosine (B146107) and its Oxidative Derivatives
The most well-characterized DNA modification in mammals is the methylation of cytosine at the 5-position of the pyrimidine (B1678525) ring, forming 5-methylcytosine (5mC). nih.govnih.gov This modification predominantly occurs in the context of CpG dinucleotides and is a cornerstone of epigenetic regulation, playing a critical role in processes such as genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements. nih.gov
In 2009, the understanding of cytosine modification was revolutionized by the discovery that 5mC is not a static endpoint but can be further oxidized by the Ten-Eleven Translocation (TET) family of enzymes. nih.govucsf.edu This enzymatic cascade generates a series of oxidative derivatives:
5-Hydroxymethylcytosine (B124674) (5hmC): The first product of 5mC oxidation, 5hmC is now recognized as a distinct epigenetic mark in its own right, often referred to as the "sixth base" of DNA. ucsf.eduepigenie.comnih.gov It is particularly abundant in embryonic stem cells and the brain. epigenie.com
5-Formylcytosine (B1664653) (5fC): Further oxidation of 5hmC by TET enzymes produces 5fC. nih.govepigenie.com
5-Carboxylcytosine (5caC): The final product in this oxidative series is 5caC. nih.govepigenie.com
These oxidized derivatives are intermediates in the process of active DNA demethylation, where a methylated cytosine is ultimately converted back to an unmodified cytosine. nih.govtaylorandfrancis.comnumberanalytics.com However, there is growing evidence that 5hmC, 5fC, and 5caC may also have unique regulatory functions, independent of their role as demethylation intermediates, by recruiting specific binding proteins that influence chromatin structure and gene expression. acs.orgru.nl The presence and levels of these non-canonical cytosine modifications vary depending on cell type, developmental stage, and disease state, suggesting they are part of a dynamic and functionally diverse epigenetic code. nih.govacs.org
Historical Context of 5-(Hydroxymethyl)-2'-deoxycytidine Discovery and its Initial Recognition as a Distinct Epigenetic Mark in Mammalian Genomes
While 5-(Hydroxymethyl)-2'-deoxycytidine (the deoxynucleoside of 5hmC) was first identified in the DNA of bacteriophages in 1952, its significance in mammalian genomes remained unknown for decades. wikipedia.orgnih.gov For a long time, its presence in mammals was considered a potential product of oxidative DNA damage rather than a functional modification. nih.gov
The paradigm shifted dramatically in 2009 with two landmark publications. Researchers provided compelling evidence for the existence of significant levels of 5hmC in the DNA of mouse Purkinje neurons and embryonic stem cells. ucsf.edunih.gov This discovery was not merely the identification of a new base but also the elucidation of its enzymatic origin. It was demonstrated that the TET family of enzymes could catalyze the conversion of 5mC to 5hmC. ucsf.eduwikipedia.org This finding repositioned 5hmC from a passive damage product to an actively generated and potentially stable epigenetic mark. nih.govtaylorandfrancis.com The initial recognition of 5hmC as a distinct entity in the mammalian epigenome sparked a surge of research into its distribution, regulation, and function, fundamentally altering the understanding of DNA methylation dynamics. ucsf.edu It became clear that to fully comprehend gene regulation, the individual contributions of both 5mC and 5hmC had to be considered, as many traditional methods for DNA methylation analysis could not distinguish between the two. epigenie.comepigenie.com
Rationale for Utilizing Isotope-Labeled 5-(Hydroxymethyl)-2'-deoxycytidine-d3 in Advanced Epigenetic Research and Quantitative Analysis
The discovery of 5hmC and its derivatives necessitated the development of highly accurate and sensitive methods for their quantification. acs.orgnih.gov A significant challenge in quantitative analysis, particularly using mass spectrometry, is the "matrix effect," where other components in a biological sample can interfere with the detection of the target analyte, leading to inaccurate measurements. thermofisher.comwaters.com
To overcome this, stable isotope dilution mass spectrometry has become the gold standard for the precise quantification of DNA modifications. nih.govresearchgate.net This technique relies on the use of stable isotope-labeled (SIL) internal standards, such as this compound. oup.com In this compound, three hydrogen atoms in the hydroxymethyl group are replaced with deuterium (B1214612) (d3), a stable, non-radioactive isotope of hydrogen.
The rationale for using a SIL internal standard like this compound is compelling:
Chemical and Physical Similarity: The labeled standard is chemically almost identical to the unlabeled analyte. This means it behaves similarly during sample preparation, extraction, and chromatographic separation. nih.govacanthusresearch.com
Correction for Variability: By adding a known amount of the SIL standard to a sample at the beginning of the workflow, it experiences the same processing variations and matrix effects as the endogenous analyte. thermofisher.comamazonaws.com
Accurate Quantification: In the mass spectrometer, the SIL standard is distinguishable from the natural analyte due to its higher mass. By measuring the ratio of the natural analyte to the known amount of the SIL standard, researchers can calculate the absolute quantity of the analyte with high precision and accuracy, effectively canceling out any signal suppression or enhancement caused by the matrix. nih.govamazonaws.com
The use of deuterium-labeled standards like this compound has been instrumental in enabling the reliable quantification of low-abundance DNA modifications from complex biological samples, providing crucial data for understanding the dynamic changes of the epigenome in health and disease. acs.orgnih.gov
Data Tables
Table 1: Key Cytosine Modifications and Their Functions
| Compound Name | Abbreviation | Key Function(s) |
| 5-Methylcytosine | 5mC | Generally associated with gene silencing, genomic imprinting, X-chromosome inactivation. nih.govnih.gov |
| 5-Hydroxymethylcytosine | 5hmC | A stable epigenetic mark, particularly in the brain and embryonic stem cells; intermediate in active DNA demethylation. ucsf.eduepigenie.com |
| 5-Formylcytosine | 5fC | Intermediate in the oxidative demethylation of 5mC. nih.govepigenie.com |
| 5-Carboxylcytosine | 5caC | Final intermediate in the oxidative demethylation pathway before excision and replacement with cytosine. nih.govepigenie.com |
Properties
Molecular Formula |
C₁₀H₁₂D₃N₃O₅ |
|---|---|
Molecular Weight |
260.26 |
Synonyms |
2’-deoxy-5-(hydroxymethyl)cytidine-d3; 5-(Hydroxymethyl)deoxycytidine-d3; |
Origin of Product |
United States |
Biological Foundations and Functional Landscape of 5 Hydroxymethyl 2 Deoxycytidine
Enzymatic Biosynthesis Pathways of 5-(Hydroxymethyl)-2'-deoxycytidine
The formation of 5hmdC is a critical step in the dynamic process of DNA demethylation, primarily orchestrated by a specific family of enzymes.
The conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases. nih.govtaylorandfrancis.com This discovery was a major breakthrough in understanding the mechanisms of active DNA demethylation in mammals. nih.gov The TET family consists of three members: TET1, TET2, and TET3, all of which facilitate the hydroxylation of 5mC. nih.govwikipedia.org The presence of 5hmC is notable in the genome of mouse embryonic stem cells, and its levels are observed to decrease when TET1 is depleted, highlighting the enzyme's role. acs.orgacs.org These enzymes are instrumental in epigenetic reprogramming during the development of early embryos and primordial germ cells. nih.gov
TET proteins belong to the superfamily of Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenases. nih.govnih.govnih.gov Their catalytic activity relies on the presence of these essential cofactors. The enzymatic reaction involves the incorporation of a single oxygen atom from molecular oxygen (O₂) into the methyl group of 5mC, yielding 5hmC. wikipedia.org This process is coupled with the oxidative decarboxylation of α-KG to succinate (B1194679) and carbon dioxide. wikipedia.org The active site of TET enzymes contains a highly conserved triad (B1167595) motif of two histidine residues and one aspartic acid residue, which holds the catalytically vital Fe(II) ion. wikipedia.org This configuration allows for the binding of α-KG and O₂, facilitating the oxidation reaction. wikipedia.org While all three TET isoforms (TET1, TET2, and TET3) possess this 5mC oxidase activity, they exhibit differences in their domain architecture. wikipedia.org
| Component | Role in Catalysis | Reference |
|---|---|---|
| Fe(II) | Essential metallic cofactor at the catalytic core. | nih.govnih.govnih.gov |
| α-Ketoglutarate (α-KG) | Co-substrate that is oxidized to succinate and CO₂. | nih.govnih.govwikipedia.orgnih.gov |
| Molecular Oxygen (O₂) | Provides the oxygen atom for the hydroxylation of 5mC. | wikipedia.org |
| His/Asp triad | Conserved amino acid motif that binds the Fe(II) ion. | wikipedia.org |
TET enzymes exhibit a preference for 5mC as a substrate over its subsequent oxidation products, 5hmC and 5-formylcytosine (B1664653) (5fC). researchgate.net Computational and biochemical studies have shown that TET2's activity is highest with 5mC, followed by 5hmC, and then 5fC. researchgate.net This preference is attributed to the conformation of the modified cytosine within the active site of the enzyme. researchgate.net The substrate specificity of TET isoforms is also influenced by the length and configuration of the DNA substrate. nih.gov For instance, mouse TET1 (mTET1) and human TET2 (hTET2) show a preference for 13-mer double-stranded DNA (dsDNA) substrates. nih.gov Furthermore, the DNA sequence flanking the target CpG dinucleotide significantly impacts the catalytic efficiency of TET enzymes, with a preference observed for motifs found within certain transcription factor binding sites. nih.gov While TET enzymes can act on 5mC in various sequence contexts, they show a preference for methylated CpG sites. researchgate.net
| Substrate | Enzyme | Product | Reference |
|---|---|---|---|
| 5-Methylcytosine (5mC) | TET Dioxygenases | 5-Hydroxymethylcytosine (5hmC) | nih.govtaylorandfrancis.com |
| 5-Hydroxymethylcytosine (5hmC) | TET Dioxygenases | 5-Formylcytosine (5fC) | taylorandfrancis.comnih.govnih.govresearchgate.net |
| 5-Formylcytosine (5fC) | TET Dioxygenases | 5-Carboxylcytosine (5caC) | taylorandfrancis.comnih.govnih.govresearchgate.net |
Role of Ten-Eleven Translocation (TET) Dioxygenases in 5-Methylcytosine Oxidation
Metabolic Fates and Deletion Mechanisms of 5-(Hydroxymethyl)-2'-deoxycytidine
Once formed, 5hmdC can be further processed through different cellular pathways, leading to its removal and the restoration of unmodified cytosine.
Role of DNA Glycosylases (e.g., TDG) in Processing Oxidized Cytosine Derivatives
The stability and function of the genome are maintained through various DNA repair mechanisms, among which base excision repair (BER) plays a crucial role in correcting single-base damages. nih.gov DNA glycosylases are the key enzymes that initiate the BER pathway by recognizing and excising damaged or modified bases. nih.gov In the context of epigenetic regulation, the ten-eleven translocation (TET) family of enzymes oxidizes 5-methylcytosine (5mC) in a stepwise manner to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). mdpi.comnih.gov While 5hmC is a relatively stable epigenetic mark, its further oxidized derivatives, 5fC and 5caC, are targeted for removal.
Thymine (B56734) DNA Glycosylase (TDG) is a central player in this active demethylation pathway. nih.govwikipedia.org TDG specifically recognizes and excises the more oxidized forms, 5fC and 5caC, from the DNA backbone. mdpi.comnih.govnih.gov However, it does not process 5-methylcytosine or 5-hydroxymethylcytosine, ensuring that these epigenetic marks are not erroneously removed. mdpi.comfu-berlin.de This specificity is critical for maintaining the epigenetic landscape. The excision of 5fC and 5caC by TDG creates an apurinic/apyrimidinic (AP) site, which is then processed by the subsequent steps of the BER pathway to ultimately restore an unmodified cytosine. wikipedia.orgnih.gov
Research indicates that while TDG-mediated excision is a recognized mechanism for active, replication-independent DNA demethylation, its contribution can be cell-type dependent. nih.gov For instance, in proliferating primary T cells, DNA demethylation appears to occur mainly through the passive, replication-dependent dilution of 5hmC, 5fC, and 5caC. nih.gov Nevertheless, the accumulation of 5fC and 5caC in TDG-deficient T cells confirms that TDG is indeed responsible for their removal. nih.gov In non-proliferating cells like macrophages, loss of TDG has little effect on gene expression changes induced by stimuli, suggesting that in some contexts, the presence of oxidized cytosine derivatives themselves, rather than their removal, might be the key regulatory event. nih.gov
Beyond TDG, other DNA glycosylases like the Nei-like DNA glycosylases (NEIL1, NEIL2, NEIL3) and NTH1 are also involved in removing oxidized base lesions, although their primary roles are in repairing oxidative DNA damage rather than epigenetic regulation. mdpi.comnih.gov However, evidence suggests that NEIL enzymes may facilitate TDG-induced DNA demethylation, indicating a potential interplay between different glycosylases in maintaining genome integrity and epigenetic fidelity. mdpi.com
Physiological Distribution and Dynamic Changes of 5-(Hydroxymethyl)-2'-deoxycytidine
5-(Hydroxymethyl)-2'-deoxycytidine (5hmC) is not uniformly distributed throughout the genome or across different tissues and cell types. Its abundance is highly dynamic and correlates with key biological processes such as cellular identity, differentiation, and development. wikipedia.orgresearchgate.net
Tissue-Specific and Cell-Type-Specific Abundance Profiles
The levels of 5hmC vary significantly among different human and mammalian tissues. nih.govresearchgate.net The highest concentrations are typically found in the central nervous system, particularly the brain. nih.govnih.gov In contrast, tissues like the heart, breast, and placenta exhibit very low levels of 5hmC. nih.gov This tissue-specific distribution suggests a specialized role for 5hmC in the function of different organs. nih.govnih.gov
A systematic profiling of the 5hmC landscape across 19 human tissue types revealed that it preferentially marks the bodies of actively transcribed genes and is a better indicator of gene expression than gene body 5mC. nih.govcngb.org A significant portion of 5hmC peaks are found in tissue-specific differentially-hydroxymethylated regions (tsDhMRs), which are associated with the regulation of tissue-specific genes and functions. nih.govcngb.org
Table 1: Abundance of 5-(Hydroxymethyl)-2'-deoxycytidine in Various Human Tissues
| Tissue | Percentage of 5-hmC (%) | Reference |
|---|---|---|
| Brain | 0.67 | nih.gov |
| Rectum | 0.57 | nih.gov |
| Liver | 0.46 | nih.gov |
| Colon | 0.45 | nih.gov |
| Kidney | 0.38 | nih.gov |
| Lung | 0.14 | nih.gov |
| Placenta | 0.06 | nih.gov |
| Breast | 0.05 | nih.gov |
| Heart | 0.05 | nih.gov |
Within tissues, 5hmC levels also show cell-type specificity. In the mouse cortex, for example, astrocytes have the highest levels of 5hmC, with 62% of CpG sites showing this modification, compared to 42% in neurons and only 19% in microglia. nih.gov This suggests distinct roles for 5hmC in the epigenetic regulation of different neural cell populations. The distribution of 5hmC is thought to serve as an "imprint" of cell identity, acquired during the differentiation of adult progenitor cells. researchgate.net
Quantitative Fluctuations During Cellular Differentiation and Development in Model Systems
The levels and genomic distribution of 5hmC undergo significant changes during cellular differentiation and embryonic development. researchgate.netyoutube.com These dynamic fluctuations are closely linked to the processes of epigenetic reprogramming and the establishment of cell-specific gene expression patterns. nih.govnih.gov
During early embryonic development in mice, 5hmC is involved in the widespread DNA demethylation that occurs in the zygote. nih.gov In the paternal pronucleus, 5mC is rapidly oxidized to 5hmC, a key step in paternal genome reprogramming. researchgate.net Studies in bovine embryos also indicate a dynamic transition of 5mC and 5hmC marks between early developmental stages, particularly in repeat-containing elements. nih.gov The generation of 5hmC in the early embryo is a critical event, and its proper deposition is linked to the activity of DNA methyltransferases and TET enzymes. nih.govresearchgate.net
5hmC is also a key marker during cellular differentiation processes spanning all three embryonic germ layers. researchgate.net For example, 5hmC levels are dynamically regulated during the differentiation of embryonic stem cells (ESCs). wikipedia.org In mouse ESCs, 5hmC in both the promoter and gene body regions positively correlates with gene expression. nih.gov As ESCs differentiate into more specialized cell types, the 5hmC landscape is remodeled, contributing to the activation of lineage-specific genes and the silencing of pluripotency factors. wikipedia.orgdntb.gov.ua This suggests that 5hmC plays an active role in guiding cell fate decisions.
Table 2: 5hmC Levels in Different Mouse Cortical Cell Types
| Cell Type | Percentage of CpG sites with 5hmC > 10% | Reference |
|---|---|---|
| Astrocytes | 62% | nih.gov |
| Neurons | 42% | nih.gov |
| Microglia | 19% | nih.gov |
Compound Names
Mechanistic Elucidation of 5 Hydroxymethyl 2 Deoxycytidine S Role in Gene Regulation and Chromatin Biology
Impact on Chromatin Structure and Dynamics
The presence of 5hmC in the genome directly influences the physical organization and accessibility of chromatin, primarily by affecting nucleosome stability and mediating protein-DNA interactions.
Influence on Nucleosome Positioning and DNA Accessibility
Research indicates that 5hmC plays a significant role in modulating nucleosome organization. DNA containing 5hmC has a higher affinity for the histone octamer, suggesting it is more readily incorporated into nucleosomes. nih.gov However, once formed, these nucleosomes exhibit decreased stability and are more susceptible to salt-induced dissociation. nih.gov This reduced stability is thought to stem from a weakened interaction between the hydroxymethylated DNA and the H2A-H2B histone dimers, potentially leading to a more 'open' and transcriptionally active chromatin state. nih.gov
Studies have observed that the conversion of 5mC to 5hmC is linked to nucleosome eviction. nih.gov In embryonic stem cells (ESCs), sites with high levels of 5hmC show nucleosome depletion, which is reversed upon differentiation as 5hmC levels decrease and nucleosome occupancy increases. nih.gov This suggests that 5hmC is associated with labile, unstable nucleosomes that are frequently repositioned during cellular differentiation, thereby influencing DNA accessibility for regulatory proteins. wikipedia.org The process of hydroxymethylation can alter chromatin conformation, which in turn affects the accessibility of the transcriptional machinery to DNA. nih.gov
Interaction with Chromatin-Associated Proteins and Transcription Factors
The hydroxymethyl group at the 5th position of cytosine alters the binding landscape for various DNA-binding proteins. A key function of 5hmC is to act as a negative mark that prevents the binding of proteins that typically recognize 5mC. nih.gov For instance, the methyl-CpG-binding protein MeCP2 and other members of the Methyl-CpG-binding domain (MBD) family show reduced affinity for 5hmC, which can alleviate the transcriptional repression imposed by these proteins and their associated complexes. nih.govnih.gov
Conversely, 5hmC can be specifically recognized by other proteins. While a comprehensive list of "reader" proteins is still being defined, studies have identified several candidates. For example, the SRA domain of UHRF2 has been shown to bind to 5hmC-containing DNA. nih.gov Furthermore, 5hmC is involved in recruiting specific transcription factors and enzymatic complexes. The transcription factor EGR1, which is crucial for neuronal epigenetic reprogramming, recruits the TET1 enzyme, initiating the conversion of 5mC to 5hmC and facilitating transcription. wikipedia.org In human embryonic stem cells, 5hmC is associated with the binding sites of core pluripotency transcription factors like NANOG. nih.govnih.gov This selective interaction with a distinct set of proteins underscores 5hmC's role as an active regulator of chromatin function.
| Protein/Family | Interaction with 5hmC | Functional Consequence | Source |
|---|---|---|---|
| MeCP2 / MBD Family | Inhibited/Reduced Binding | Alleviates 5mC-mediated transcriptional repression. | nih.govnih.gov |
| UHRF2 | Binds to 5hmC | May act as a specific "reader" of the 5hmC mark. | nih.gov |
| TET Enzymes | Recruited by Transcription Factors | Catalyze the formation of 5hmC from 5mC at specific loci. | wikipedia.org |
| NANOG/OCT4 | Binding sites are enriched in 5hmC | Associated with pluripotency and regulation of developmental genes. | nih.govescholarship.org |
| DNMT1 | Inhibited Binding | Contributes to passive demethylation during DNA replication. | nih.gov |
Regulation of Gene Expression by 5-(Hydroxymethyl)-2'-deoxycytidine
5hmC exerts regulatory control over gene expression through its strategic placement at key genomic elements and its ability to facilitate transcriptional processes.
Association with Enhancer and Promoter Regions
Genome-wide mapping studies have consistently demonstrated that 5hmC is not randomly distributed. Instead, it is significantly enriched in specific functional regions of the genome. In human embryonic stem cells, 5hmC is prevalent in both gene bodies and enhancer regions. medchemexpress.comnih.govescholarship.org This enrichment at enhancers is often greater than that observed over genes, with thousands of predicted enhancers overlapping with 5hmC peaks. nih.gov The presence of 5hmC at these distal regulatory elements suggests a crucial role in modulating enhancer activity. nih.govnih.gov
In addition to enhancers, 5hmC is also found at gene promoters. researchgate.netnih.gov The abundance of TET1 enzymes and 5hmC at these 5' gene regulatory regions points to a direct role in transcriptional regulation. nih.gov Specifically, 5hmC is often located at CpG island shores and shelves rather than the CpG-dense islands themselves. nih.gov This distinct localization pattern helps to define a chromatin environment that is permissive for gene expression.
Facilitation of Transcriptional Activation or Repression
The presence of 5hmC is generally correlated with active gene expression. researchgate.netyoutube.com In glioblastoma, for example, genes with high levels of 5hmC are often actively transcribed, highlighting its role as a potential facilitator of transcription. nih.gov The conversion of 5mC to 5hmC can disrupt the binding of repressive proteins, thereby creating a more accessible chromatin structure that allows for the binding of transcription factors and RNA polymerase II, leading to transcriptional activation. medchemexpress.comwikipedia.org Studies using catalytic variants of TET enzymes have shown that the generation of 5hmC alone is sufficient to induce significant changes in gene expression, even without leading to complete demethylation. nih.govnih.gov
However, the role of 5hmC is nuanced. It can also mark genes that are in a "poised" state, ready for activation. nih.gov In some contexts, 5hmC is found at promoters that also carry repressive histone marks, suggesting a complex regulatory role. nih.gov Therefore, while predominantly associated with transcriptional activation, the ultimate effect of 5hmC on gene expression likely depends on the specific genomic context and the interplay with other regulatory factors. nih.govnih.gov
| Genomic Region | 5hmC Enrichment Level | Associated Transcriptional State | Source |
|---|---|---|---|
| Enhancers | High | Active or poised for activation. | nih.govescholarship.orgnih.gov |
| Gene Bodies | High | Positively correlated with active transcription. | medchemexpress.comnih.govresearchgate.net |
| Promoters | Enriched (especially at CpG island shores) | Associated with actively transcribed genes. | nih.govresearchgate.netnih.gov |
| Intergenic Regions | Variable | Associated with lineage-specific enhancers. | researchgate.net |
Interplay with Other Epigenetic Modifications and Modifiers
5hmC does not function in isolation but is part of a complex network of epigenetic regulation that includes DNA methylation and a host of histone modifications. It is generated by the TET-mediated oxidation of 5mC, positioning it as a key player in the DNA demethylation pathway. mdpi.comrsc.org
The genomic location of 5hmC shows a strong correlation with specific histone marks associated with active chromatin states. In human ESCs, 5hmC is significantly enriched in regions marked by H3K4me1 and H3K27ac, which are hallmarks of active and poised enhancers. nih.govnih.govescholarship.org This co-localization suggests a coordinated mechanism for maintaining a chromatin environment that is permissive to transcription.
Furthermore, there is a dynamic interplay between 5hmC and repressive histone marks. During neuronal differentiation, the gain of 5hmC within the gene bodies of activated neuronal genes is often accompanied by a loss of the repressive mark H3K27me3. nih.govnih.gov This suggests that the formation of 5hmC and the removal of Polycomb-mediated repressive marks cooperate to facilitate developmental gene activation. nih.govnih.gov This intricate crosstalk between different layers of epigenetic information is essential for directing precise patterns of gene expression during development and maintaining cellular identity.
Cross-Talk with Histone Post-Translational Modifications
The epigenetic landscape of a cell is not defined by a single type of modification but rather by the complex interplay between various marks, including DNA modifications and histone post-translational modifications (PTMs). 5-hydroxymethylcytosine (5hmC) is a key player in this molecular cross-talk, often co-localizing with specific histone marks to orchestrate gene expression.
Research has shown that 5hmC is not randomly distributed throughout the genome but is enriched in specific chromatin environments. It is frequently found at active or "poised" enhancers, which are regulatory regions of DNA marked by histone H3 monomethylation at lysine (B10760008) 4 (H3K4me1) and acetylation at lysine 27 (H3K27ac). Furthermore, 5hmC accumulates at the promoters of genes that are in a "bivalent" state, meaning they carry both activating (H3K4me3) and repressive (H3K27me3) histone marks. nih.gov This suggests a role for 5hmC in maintaining genes in a state ready for rapid activation.
A significant aspect of this cross-talk is the antagonistic relationship observed between 5hmC and the repressive H3K27me3 mark. Studies during neuronal differentiation have revealed that as genes related to neuronal function become activated, there is a corresponding gain of 5hmC within the gene bodies, which is often accompanied by a loss of H3K27me3. This dynamic suggests that the deposition of 5hmC, mediated by Ten-Eleven Translocation (TET) enzymes, may create a chromatin environment that is unfavorable for the enzymes that deposit or maintain H3K27me3 (such as Ezh2, a component of the Polycomb Repressive Complex 2), thereby facilitating gene activation. Perturbing the function of either TET enzymes or Ezh2 has been shown to cause defects in neuronal differentiation, underscoring the importance of this coordinated regulation.
The following table summarizes the observed correlations between 5hmC and key histone PTMs at different genomic locations.
| Genomic Region | Associated Histone PTMs | Implied Function |
| Active/Poised Enhancers | H3K4me1, H3K27ac | Priming genes for activation |
| Bivalent Promoters | H3K4me3, H3K27me3 | Keeping developmental genes in a "ready" state |
| Active Gene Bodies | H3K36me3 | Association with transcriptional elongation |
| Neuronal Gene Bodies | Inverse correlation with H3K27me3 | Facilitating gene activation during differentiation |
Coordination with Non-Coding RNA Regulation
The regulatory network of the cell is further complicated by the involvement of non-coding RNAs (ncRNAs), particularly long non-coding RNAs (lncRNAs). Evidence now points to a bidirectional relationship where lncRNAs can influence the placement of 5hmC, and the 5hmC modification itself can regulate the expression of lncRNA genes.
Several studies have demonstrated that lncRNAs can act as guides for epigenetic modifying complexes. nih.govnih.gov For instance, certain lncRNAs can directly bind to TET enzymes and recruit them to specific locations in the genome, such as the promoter of a target gene. nih.gov This recruitment leads to the local conversion of 5-methylcytosine (B146107) (5mC) to 5hmC, initiating a process of demethylation and subsequent gene activation. This mechanism allows for highly specific, targeted gene regulation directed by the lncRNA molecule.
Conversely, the hydroxymethylation of the DNA that encodes lncRNAs is emerging as a critical regulator of their own expression. Genome-wide studies have identified numerous lncRNA genes that are differentially hydroxymethylated in various cell types and disease states, such as cancer. frontiersin.orgresearchgate.netnih.gov The presence of 5hmC within the gene body or promoter of an lncRNA gene is often positively correlated with its transcription. oaepublish.com This indicates that 5hmC can act as an epigenetic mark to control the expression of these regulatory RNA molecules, which in turn can influence broader gene expression networks. This creates a complex feedback loop where lncRNAs and 5hmC mutually regulate each other to fine-tune cellular processes. researchgate.net
Role in DNA Replication Fidelity and Repair Processes
Behavior during DNA Replication and Maintenance Methylation
The accurate propagation of epigenetic marks through cell division is crucial for maintaining cellular identity. 5hmC plays a unique and pivotal role in this process, primarily through its interaction with the maintenance methylation machinery. During DNA replication, the parental DNA strand serves as a template for the new strand, creating a "hemi-modified" state where the parental strand carries epigenetic marks that the nascent strand initially lacks.
The primary enzyme responsible for copying 5mC patterns onto the new strand is DNA methyltransferase 1 (DNMT1). wikipedia.orgyoutube.com However, multiple studies have conclusively shown that DNMT1 is markedly inefficient at recognizing and methylating a cytosine that is opposite a 5hmC on the parental strand. nih.govnih.gov While the protein UHRF1, which is essential for recruiting DNMT1 to replication forks, can bind to DNA containing 5hmC, the subsequent catalytic activity of DNMT1 is strongly inhibited. nih.govresearchgate.net
This poor recognition by DNMT1 is the basis for a process known as passive DNA demethylation . nih.govresearchgate.net As a cell divides, the 5hmC on the original strand is passed to one daughter cell. In the subsequent replication cycle, the new strand synthesized opposite the 5hmC-containing template will remain unmethylated. This results in a progressive, replication-dependent dilution of the 5hmC mark from the DNA, effectively erasing the original methylation pattern over several cell generations. nih.govnih.gov
While often viewed as a transient intermediate leading to demethylation, 5hmC can also function as a stable epigenetic mark in its own right, particularly in non-proliferating or slowly-proliferating cells like neurons. nih.govresearchgate.net More recent research in proliferative cells suggests that hemi-hydroxymethylated DNA can be surprisingly stable and may resist the complete loss of methylation, allowing 5hmC to regulate gene expression directly, independent of its role as a demethylation intermediate. nih.govnih.gov
Interactions with DNA Polymerases and Implications for Genetic Stability in Research Models
The integrity of the genome depends on the ability of DNA polymerases to replicate DNA with high fidelity. The presence of modified bases like 5hmC can challenge this process. The interaction between 5hmC and DNA polymerases varies significantly depending on the type of polymerase, with important implications for genetic stability.
High-fidelity DNA polymerases, such as those involved in DNA repair pathways like base excision repair (e.g., DNA polymerase β), generally handle 5hmC without issue. Kinetic studies have shown that DNA polymerase β correctly incorporates a guanine (B1146940) opposite a templating 5hmC with an efficiency and accuracy comparable to that of an unmodified cytosine. nih.gov This ensures that during repair processes, the genetic code is read faithfully despite the presence of this modification.
The situation is more complex with lower-fidelity translesion synthesis (TLS) polymerases. nih.govyoutube.com These polymerases are recruited to bypass DNA lesions that block the main replicative machinery, but they often do so with reduced accuracy. Research has shown that some TLS polymerases, when encountering 5hmC, have an increased tendency to misincorporate incorrect nucleotides, such as adenine (B156593). nih.gov This can lead to C-to-T transition mutations in subsequent replication rounds if not repaired. While replicative polymerases with proofreading activity can correct such errors, the error-prone nature of some TLS polymerases when copying 5hmC suggests that this modified base could be a source of genomic instability under certain cellular contexts, such as in cells with compromised proofreading or an over-reliance on TLS pathways. nih.govnih.gov Therefore, while 5hmC is essential for epigenetic regulation, its presence may pose a low but significant risk to genetic stability, highlighting the delicate balance between epigenetic flexibility and the preservation of the genetic code. frontiersin.org
The following table details the interaction of various DNA polymerase types with a 5hmC template.
| Polymerase Type | Example(s) | Interaction with 5hmC Template | Implication for Genetic Stability |
| High-Fidelity Repair Polymerase | DNA polymerase β | High-fidelity incorporation of guanine (dGTP). nih.gov | Maintains genetic stability during DNA repair. |
| Translesion Synthesis (TLS) Polymerases | Pol η, Pol κ, REV1, PrimPol | Can exhibit reduced fidelity, with potential for misincorporation of adenine (dAMP). nih.gov | Potential source of mutagenesis and genomic instability. |
| High-Fidelity Replicative Polymerases | E. coli Klenow Fragment (mutant) | No significant difference in fidelity compared to unmodified cytosine. nih.gov | Generally maintains stability during replication. |
Advanced Methodological Approaches for Research and Quantification of 5 Hydroxymethyl 2 Deoxycytidine Using 5 Hydroxymethyl 2 Deoxycytidine D3
Quantitative Mass Spectrometry-Based Platforms
Mass spectrometry (MS) coupled with liquid chromatography is a cornerstone for the quantitative analysis of modified nucleosides. These platforms offer the high selectivity and sensitivity needed to detect and quantify low-abundance species like 5-(hydroxymethyl)-2'-deoxycytidine (5hmdC) in complex biological samples.
Principle and Application of 5-(Hydroxymethyl)-2'-deoxycytidine-d3 as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for quantitative analysis due to its high precision and accuracy. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound (5hmdC-d3), to a sample at the earliest stage of preparation. nih.govwikipedia.org
5hmdC-d3 is an ideal internal standard because it is chemically identical to the endogenous 5hmdC but has a different mass due to the presence of deuterium (B1214612) atoms. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Since the standard is added before sample processing, including DNA hydrolysis, extraction, and purification, it experiences the same potential losses as the endogenous analyte. nih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the isotopically labeled standard, an accurate and precise quantification of the original amount of 5hmdC in the sample can be achieved, regardless of variations in sample recovery. wikipedia.orgosti.gov This approach significantly improves the reproducibility and reliability of the quantification of DNA modifications. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Nucleoside Analysis
The coupling of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the analysis of modified nucleosides from biological samples. acs.orgresearchgate.net This combination leverages the separation capabilities of chromatography with the high selectivity and sensitivity of mass spectrometry. acs.org
In this setup, the complex mixture of nucleosides, obtained after enzymatic hydrolysis of DNA, is first injected into the HPLC or UPLC system. nih.gov The chromatographic column separates the different nucleosides based on their physicochemical properties. nih.gov The separated nucleosides then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific precursor ion (the molecular ion of the nucleoside of interest) and fragmenting it to produce characteristic product ions, which are then detected. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in complex biological matrices. acs.org UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov
Achieving optimal chromatographic separation is critical for the accurate quantification of modified nucleosides like 5hmdC, especially when dealing with isomers and other closely related compounds. mdpi.com Several factors can be adjusted to optimize the separation:
Column Chemistry: The choice of the stationary phase is paramount. Reversed-phase columns, such as C18, are commonly used for separating nucleosides. nih.govresearchgate.net The hydrophobicity of these columns allows for the retention and separation of polar compounds like nucleosides based on subtle differences in their structure. nih.gov Other column chemistries, such as those based on pentafluorophenyl (PFP) or hydrophilic interaction liquid chromatography (HILIC), can also be employed to achieve different selectivities, which can be beneficial for resolving co-eluting species. mdpi.com
Mobile Phase Composition: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, significantly influences the retention and elution of nucleosides. nih.gov Adjusting the pH of the aqueous component can alter the ionization state of the nucleosides, thereby affecting their retention on the column. libretexts.org Gradient elution, where the proportion of the organic solvent is gradually increased during the run, is often used to effectively separate a wide range of nucleosides with varying polarities in a single analysis. nih.govlibretexts.org
Flow Rate and Temperature: Optimizing the flow rate of the mobile phase and the temperature of the column can improve peak shape and resolution. nih.gov
Careful optimization of these parameters is essential to ensure that 5hmdC is well-separated from other nucleosides and potential interferences, leading to more accurate and reliable quantification. mdpi.com
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry for quantifying targeted analytes. acs.orgresearchgate.net In an MRM experiment, the first quadrupole of the mass spectrometer is set to select the precursor ion of the analyte of interest, which for 5hmdC is its protonated molecule [M+H]⁺. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. The pairing of a precursor ion with a product ion is known as an MRM transition.
For the quantification of 5hmdC using its deuterated internal standard, 5hmdC-d3, specific MRM transitions are monitored for both the endogenous compound and the labeled standard. The intensity of these transitions is directly proportional to the amount of each compound present.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-(Hydroxymethyl)-2'-deoxycytidine (5hmdC) | 258.1 | 142.1 |
| This compound (5hmdC-d3) | 261.1 | 145.1 |
This table presents typical MRM transitions. The exact m/z values may vary slightly depending on the instrument and experimental conditions.
The use of highly specific MRM transitions allows for the confident detection and quantification of 5hmdC, even at very low concentrations, by filtering out background noise and interferences from the complex biological matrix. acs.orgresearchgate.net
Genomic Mapping and Sequencing Technologies
Beyond simple quantification, understanding the genomic location of 5-hydroxymethylcytosine (B124674) (5hmC) is crucial for elucidating its biological function. Several technologies have been developed to map the distribution of this epigenetic mark across the genome.
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq) and its Variants
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq) is a powerful technique used for the genome-wide analysis of 5hmC. cd-genomics.com The method relies on the use of an antibody that specifically recognizes and binds to 5hmC. nih.gov
The general workflow of hMeDIP-seq involves the following steps:
Genomic DNA is extracted from cells or tissues and then fragmented, typically by sonication. researchgate.net
The fragmented DNA is incubated with an antibody specific to 5hmC. cd-genomics.com
The antibody-DNA complexes are then captured, usually with magnetic beads coated with a secondary antibody or protein A/G. This step enriches for DNA fragments containing 5hmC. creativebiomart.net
The enriched DNA fragments are then purified and used to construct a library for high-throughput sequencing. cd-genomics.com
The resulting sequencing reads are aligned to a reference genome, revealing the genomic regions that are enriched for 5hmC. cd-genomics.com
hMeDIP-seq provides a genome-wide map of 5hmC distribution, covering both CpG-rich and non-CpG contexts. cd-genomics.com However, a limitation of this technique is its relatively low resolution, typically around 150 base pairs. cd-genomics.com Variants of the technique aim to improve upon the standard protocol. It is also crucial to validate the specificity and selectivity of the antibody to avoid non-specific binding and ensure accurate results. cd-genomics.com
Oxidative Bisulfite Sequencing (oxBS-seq) for Distinguishing 5-Methylcytosine (B146107) from 5-(Hydroxymethyl)-2'-deoxycytidine
Traditional bisulfite sequencing is unable to differentiate between 5mC and 5hmC, as both are resistant to deamination and are read as cytosine. nih.govepigenie.com To overcome this limitation, oxidative bisulfite sequencing (oxBS-seq) was developed as a method to quantitatively map 5mC and 5hmC at single-base resolution. smithlabresearch.orgnih.gov The technique introduces a chemical oxidation step prior to the standard bisulfite treatment. nih.govgithub.com
The core principle of oxBS-seq lies in the selective chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC). smithlabresearch.orgnih.govgithub.comnih.gov This oxidation is highly specific and does not affect 5mC. smithlabresearch.org Subsequently, during the bisulfite treatment, the newly formed 5fC is susceptible to deamination and is converted to uracil, which is then read as thymine (B56734) during sequencing. smithlabresearch.orggithub.comnih.gov In contrast, 5mC remains as cytosine. smithlabresearch.orggithub.com
Therefore, an oxBS-seq experiment provides a direct readout of the 5mC landscape. smithlabresearch.orgnih.gov To determine the locations and levels of 5hmC, a parallel standard bisulfite sequencing (BS-seq) experiment is performed on the same sample. The BS-seq run identifies the combined locations of both 5mC and 5hmC. smithlabresearch.orgnih.gov By subtracting the 5mC-only signal from the oxBS-seq run from the combined (5mC + 5hmC) signal of the BS-seq run, the levels of 5hmC can be accurately inferred at single-nucleotide resolution. smithlabresearch.orgbiorxiv.org
One of the main advantages of oxBS-seq is that it does not rely on enzymatic reactions, such as the use of TET enzymes, which can be costly and have incomplete efficiency. nih.govgithub.comnih.gov However, a significant drawback is the requirement for two separate sequencing runs, which can lead to compounded errors, and the harsh chemical conditions of oxidation can cause substantial DNA degradation and loss. nih.govuio.no
| Feature | Description | Reference |
| Principle | Selective chemical oxidation of 5hmC to 5fC, followed by bisulfite conversion where 5fC is read as T, and 5mC is read as C. | smithlabresearch.orggithub.com |
| Output | Direct measurement of 5mC. 5hmC is inferred by subtracting oxBS-seq data from parallel BS-seq data. | smithlabresearch.orgbiorxiv.org |
| Resolution | Single-base resolution. | smithlabresearch.orgnih.gov |
| Advantages | Does not require TET enzymes, providing a direct readout of 5mC. | nih.govgithub.comnih.gov |
| Disadvantages | Requires two sequencing runs, potential for compounded errors, and significant DNA loss due to harsh oxidation. | nih.govuio.no |
Single-Molecule Real-Time (SMRT) Sequencing for Direct Detection Approaches
Single-Molecule Real-Time (SMRT) sequencing, a third-generation sequencing technology, offers a direct approach to detecting DNA modifications, including 5hmC, without the need for bisulfite conversion. oup.comneb.com This method observes the real-time activity of a single DNA polymerase molecule as it synthesizes a complementary strand on a template DNA molecule. oup.comsemanticscholar.org
The detection of modified bases is based on the kinetics of the DNA polymerase. semanticscholar.org As the polymerase moves along the DNA template, the presence of a modified base, such as 5hmC, can cause a delay in the incorporation of the corresponding nucleotide. oup.comsemanticscholar.org This delay is measured as the interpulse duration (IPD), which is the time between successive fluorescence pulses generated by the incorporation of labeled nucleotides. semanticscholar.org Different modifications, including 5-methylcytosine (5mC) and N6-methyladenine (6mA), produce distinct kinetic signatures, allowing for their simultaneous detection and discrimination within the same DNA sample. epigenie.comoup.com
The sensitivity of SMRT sequencing for detecting 5hmC can be enhanced through chemical labeling. semanticscholar.org By attaching a larger molecule, such as an azide-substituted glucose, to the hydroxyl group of 5hmC, the kinetic signal (IPD ratio) is substantially increased, making the modification easier to detect. semanticscholar.org This approach combines the specificity of chemical labeling with the direct detection capabilities of SMRT sequencing, enabling high-throughput, strand-specific, and base-resolution mapping of 5hmC. semanticscholar.org
| Feature | Description | Reference |
| Principle | Direct detection of modified bases by measuring the kinetic variations (interpulse duration) of DNA polymerase during real-time sequencing. | oup.comsemanticscholar.org |
| Detection | Simultaneous detection of various modifications (5hmC, 5mC, 6mA) based on their unique kinetic signatures. | epigenie.comoup.com |
| Enhancement | Chemical labeling of 5hmC can amplify the kinetic signal for improved detection sensitivity. | semanticscholar.org |
| Advantages | Direct detection without bisulfite conversion, provides information on multiple modifications simultaneously, and offers long read lengths. | oup.comneb.com |
| Challenges | Requires higher sequencing coverage for subtle modifications like 5mC and 5hmC unless enriched or chemically modified. | epigenie.com |
Electrochemical and Fluorescent Detection Methods in Research
Beyond sequencing, electrochemical and fluorescent methods have emerged as powerful tools for the sensitive and specific detection of 5hmC. These techniques offer alternative approaches for quantifying global 5hmC levels and for studying its presence in various biological samples.
Electrochemical Biosensors have been developed for the highly sensitive and selective quantification of genomic 5hmC. nih.govmdpi.com These sensors often employ a label-free and immobilization-free approach, which simplifies the detection process. mdpi.commdpi.com One such strategy utilizes a magnetobiosensor with a dual signal amplification mechanism, achieving a detection limit in the femtomolar (fM) range. mdpi.com Another approach involves functionalizing graphene sheets with biotin (B1667282) and gold nanoparticles, which enhances the specificity for 5hmC-containing DNA and facilitates the oxidation of 5hmC for electrochemical detection, also with a detection limit in the fM range. nih.gov These methods can successfully discriminate 5hmC from cytosine and 5mC and have been used to detect 5hmC in live cells. mdpi.com
Fluorescent Detection Methods utilize chemosensors and specific labeling strategies to visualize and quantify 5hmC. A pyrrole-based rhodamine conjugate has been developed as a chemosensor that exhibits a distinct fluorescent signal upon binding to 5hmC at neutral pH, allowing for its detection and quantification in human cancer cells. nih.gov Another fluorescent approach involves the use of fluorogenic hydroxylamine (B1172632) reagents that react selectively with 5-formylcytosine (5fC), a product of 5hmC oxidation. nih.gov This allows for the fluorescent labeling and detection of 5fC, and by extension, the original 5hmC sites. Furthermore, highly sensitive fluorescence detection of global 5hmC has been achieved using strongly emitting copper nanotags in a TdT-assisted method, capable of detecting 5hmC from nanogram quantities of genomic DNA. researchgate.net These methods provide valuable tools for studying 5hmC in various biological contexts, including cancer research. nih.gov
| Method Type | Principle | Application | Reference |
| Electrochemical | Magnetobiosensor with dual signal amplification for label-free detection. | Quantification of genomic 5hmC with high sensitivity. | mdpi.com |
| Electrochemical | Graphene-based sensor with biotin and gold nanoparticles for enhanced specificity and oxidation. | Sensitive and specific detection of 5hmC in biological samples. | nih.gov |
| Fluorescent | Pyrrole-based rhodamine chemosensor with selective fluorescence upon binding to 5hmC. | Detection and quantification of 5hmC in human cancer cells. | nih.gov |
| Fluorescent | Fluorogenic hydroxylamine reagents for labeling of 5fC (oxidized 5hmC). | Convenient and quantitative detection of 5fC. | nih.gov |
| Fluorescent | TdT-assisted method with strongly emitting copper nanotags. | Highly sensitive detection of global 5hmC from low input DNA. | researchgate.net |
Computational and Bioinformatic Strategies for Data Interpretation
The large datasets generated by high-throughput sequencing methods for 5hmC analysis necessitate sophisticated computational and bioinformatic strategies for data processing, analysis, and interpretation. These strategies are crucial for identifying genomic regions enriched with 5hmC and for understanding its functional implications through integration with other omics data.
Algorithms for Identifying Genomic 5-(Hydroxymethyl)-2'-deoxycytidine Sites
Several computational tools and algorithms have been developed to identify and analyze 5hmC sites from sequencing data. For data generated from enrichment-based methods like hMeDIP-seq or 5hmC-Seal, peak-calling algorithms such as MACS (Model-based Analysis of ChIP-Seq) are commonly used to identify regions of 5hmC enrichment. nih.govoup.com
For base-resolution data from methods like oxBS-seq and TAB-seq, more specialized software is available. MLML (Maximum-Likelihood Methylation and Hydroxymethylation) is a tool that can simultaneously estimate both 5mC and 5hmC levels from BS-seq, oxBS-seq, and TAB-seq data, providing consistent estimates across different experimental platforms. smithlabresearch.org The MethPipe software package is a computational pipeline designed for analyzing bisulfite sequencing data, which includes tools for identifying various methylation features such as hypo-methylated and hyper-methylated regions. smithlabresearch.org
More recently, machine learning approaches have been employed to predict 5hmC sites. Deep5hmC is a multimodal deep learning framework that integrates DNA sequence information with histone modification data to predict the genome-wide 5hmC landscape. nih.govbiorxiv.org This model has shown high accuracy in predicting both binary and quantitative 5hmC modifications. nih.gov Another tool, iDNA-MS , uses a random forest model to identify 5hmC, as well as other modifications like 6mA and 4mC, based on sequence features. nih.gov For differential analysis, the hydi software package is specifically designed to call differentially hydroxymethylated regions from oxWGBS-Seq and oxRRBS-Seq experiments. github.com
| Algorithm/Tool | Approach | Application | Reference |
| MACS | Peak-calling algorithm | Identifies enriched regions of 5hmC from hMeDIP-seq/5hmC-Seal data. | nih.govoup.com |
| MLML | Maximum-likelihood model | Simultaneously estimates 5mC and 5hmC levels from various sequencing data. | smithlabresearch.org |
| MethPipe | Computational pipeline | Analyzes bisulfite sequencing data to identify methylation features. | smithlabresearch.org |
| Deep5hmC | Multimodal deep learning | Predicts genome-wide 5hmC modification using DNA sequence and histone data. | nih.govbiorxiv.org |
| iDNA-MS | Random forest model | Identifies 5hmC, 6mA, and 4mC sites based on sequence features. | nih.gov |
| hydi | Statistical methods | Calls differentially hydroxymethylated regions from oxidative bisulfite sequencing data. | github.com |
Statistical Analysis of Hydroxymethylome Data and Correlation with Omics Data
The statistical analysis of hydroxymethylome data is essential for identifying meaningful biological patterns and for understanding the functional role of 5hmC. A key aspect of this analysis is identifying differentially hydroxymethylated regions (DhMRs) between different conditions, tissues, or developmental stages. nih.gov Analysis of variance (ANOVA) and other statistical tests can be applied to identify these regions with significant changes in 5hmC levels. nih.gov
A crucial area of research is the correlation of hydroxymethylome data with other omics datasets, particularly transcriptome (RNA-seq) data, to elucidate the relationship between 5hmC and gene expression. nih.govnih.gov Studies have shown that 5hmC in gene bodies and enhancers is often positively correlated with gene expression, suggesting its role in transcriptional activation. nih.govoup.com Integrative multi-omics analysis, combining hydroxymethylome data with transcriptome, methylome, and even whole exome sequencing data, allows for a comprehensive view of the molecular landscape in biological processes and diseases like cancer. nih.govnih.gov Such integrative approaches can reveal how changes in 5hmC are associated with alterations in gene expression and can help identify key regulatory pathways. nih.govnih.gov
For instance, in bladder cancer research, integrating oxRRBS and RRBS data with RNA sequencing revealed that genes related to fatty acid oxidation were significantly enriched in 5hmC-associated transcriptional changes. nih.gov Similarly, in studies of porcine testis development, an integrated analysis of RNA-Seq and whole-genome bisulfite sequencing (WGBS) data identified differentially methylated genes that were negatively correlated with the expression of differentially expressed genes, providing insights into the regulatory role of DNA modifications. nih.gov These integrative analyses often involve sophisticated statistical models and bioinformatic pipelines to handle the complexity and heterogeneity of multi-omics data. mdpi.comspacefrontiers.org
| Analysis Type | Description | Key Findings/Applications | Reference |
| Differential Analysis | Identification of differentially hydroxymethylated regions (DhMRs) between different biological samples or conditions using statistical tests like ANOVA. | Reveals dynamic changes in 5hmC during development and disease. | nih.gov |
| Correlation with Transcriptome | Analyzing the relationship between 5hmC levels (hydroxymethylome) and gene expression levels (transcriptome). | 5hmC in gene bodies and enhancers is often positively correlated with gene expression. | nih.govoup.com |
| Multi-Omics Integration | Combining hydroxymethylome data with other omics data such as methylome, transcriptome, and proteome. | Provides a comprehensive understanding of molecular mechanisms in health and disease. | nih.govnih.govmdpi.com |
| Pathway Analysis | Identifying biological pathways enriched with genes showing significant changes in 5hmC and expression. | Elucidates the functional consequences of hydroxymethylation changes. | nih.govnih.gov |
Applications of 5 Hydroxymethyl 2 Deoxycytidine Research in Non Human Model Systems
Studies in Stem Cell Biology and Differentiation
The dynamic nature of 5-hmdC levels is a key feature of pluripotent and differentiating cells. High levels of genomic 5-hmdC are considered an epigenetic hallmark of cellular pluripotency and multi-lineage potential. nih.gov
The process of converting somatic cells into induced pluripotent stem cells (iPSCs) involves significant epigenetic remodeling, where 5-hmdC plays an active role. Studies show that while most somatic cells have low or undetectable levels of 5-hmdC, its levels increase during iPSC reprogramming. nih.gov This enrichment of 5-hmdC correlates with the acquisition of a pluripotent state. nih.gov
Research highlights that high levels of 5-hmdC are not only present in mouse and human embryonic stem cells (ESCs) but also reappear during the generation of iPSCs. nih.gov The reprogramming process must overcome epigenetic barriers to reactivate the pluripotency core, and molecules that modify the epigenome are often used to enhance efficiency. nih.gov For instance, TET1, an enzyme that generates 5-hmdC, works in synergy with the transcription factor NANOG to improve the efficiency of reprogramming. nih.gov This suggests that TET-mediated hydroxymethylation is a crucial mechanistic step in erasing the epigenetic memory of the original somatic cell and establishing a pluripotent state. nih.gov
Table 1: Research Findings on 5-hmdC in Stem Cell Reprogramming
| Finding | Model System | Significance | Reference(s) |
| High levels of 5-hmC correlate with a pluripotent cell state. | Mouse and Human ESCs, iPSCs | Establishes 5-hmC as an epigenetic feature of pluripotency. | nih.gov |
| 5-hmC levels increase during iPSC reprogramming from somatic cells. | Mouse and Human iPSCs | Indicates 5-hmC is involved in erasing somatic cell epigenetic memory. | nih.gov |
| TET1 enzyme enhances reprogramming efficiency in synergy with NANOG. | Not specified | Demonstrates a direct mechanistic link between 5-hmC generation and pluripotency induction. | nih.gov |
| 5-hmC is associated with pluripotency-associated chromatin contexts at promoters and enhancers. | Human ESCs | Links 5-hmC to the regulation of specific gene networks that maintain the pluripotent state. | plos.org |
Investigation of Lineage Commitment and Tissue-Specific Differentiation in vitro and in vivo
The role of 5-hmdC extends beyond pluripotency to the regulation of cell fate decisions and tissue-specific gene expression. As embryonic stem cells differentiate, global levels of 5-hmdC generally decrease. ucla.edunih.gov However, its distribution becomes highly specific to the differentiating lineage, suggesting a role in directing cell fate.
In vitro differentiation of mouse ESCs into embryoid bodies shows a dynamic pattern where 5-hmdC levels initially rise and then decrease over time, while 5-mC levels gradually increase. ucla.edu This indicates a complex interplay between these two modifications during early differentiation events. In vivo studies in mice have mapped the dynamics of DNA methylation during the differentiation of adult stem cells in blood and skin lineages. nih.gov These studies reveal that although the changes in methylation are modest, they are locus-specific and often occur at the binding sites of lineage-associated transcription factors. nih.gov This suggests that 5-hmdC may be involved in fine-tuning the expression of genes critical for establishing a specific cell type. For example, high levels of 5-hmdC are found in stem cell-rich tissues like bone marrow. nih.gov Furthermore, studies have demonstrated that tissue-specific differential methylation, including hydroxymethylation, is associated with the regulation of alternative or cryptic promoters, thereby controlling tissue-specific gene expression. nih.gov
Table 2: Tissue-Specific Distribution of 5-hmdC in Mammalian Models
| Tissue/Cell Type | 5-hmdC Level | Implication | Reference(s) |
| Brain (Purkinje cells, Neuronal progenitors) | High | Role in neuronal function and development. | ucla.edunih.gov |
| Bone Marrow | High | Association with hematopoietic stem cell populations. | nih.gov |
| Heart | Moderate to High | Potential role in cardiac tissue-specific gene expression. | ucla.edunih.gov |
| Skeletal Muscle | Moderate to High | Association with myogenic differentiation and gene regulation. | nih.gov |
| Differentiated cells (e.g., fibroblasts) | Low/Undetectable | Loss of 5-hmC correlates with differentiation and lineage restriction. | nih.gov |
Contributions to Developmental Biology in Animal Models
The involvement of 5-hmdC is crucial for the proper execution of developmental programs in vertebrate and invertebrate models. nih.gov Its dynamic regulation is essential for orchestrating the complex gene expression patterns that drive the formation of tissues and organs.
Organogenesis, the formation of organs from the three primary germ layers, is a process governed by precise spatiotemporal gene expression. texasgateway.org Epigenetic modifications, including 5-hmdC, are pivotal in this regulation. nih.gov In early mouse development, a detectable 5-hmdC signal appears as early as the zygote stage, where it is involved in the genome-wide hydroxymethylation of the paternal genome. nih.gov Levels of 5-hmdC are high in the inner cell mass of the blastocyst and in nestin-expressing cell populations in post-implantation embryos, highlighting its role in early embryonic cell populations. nih.gov
The study of organogenesis in model systems like the fruit fly (Drosophila) and vertebrates has shown that the process relies on specific signaling molecules and the expression of distinct sets of genes that define cell types. texasgateway.org Research on embryonic feather development in avian models, for instance, serves as a keystone system for understanding epithelial-mesenchymal interactions and pattern formation during organogenesis. nih.gov The tissue-specific patterns of 5-hmdC suggest it plays a role in silencing inappropriate gene expression from cryptic promoters, thereby ensuring the fidelity of developmental programs. nih.gov
The brain exhibits the highest levels of 5-hmdC compared to other adult organs in mammals, pointing to its significant role in the nervous system. nih.govnih.gov This enrichment is observed in both neuronal progenitors and post-mitotic neurons. nih.gov Studies in mouse models show that 5-hmdC is involved in neurodevelopmental processes. nih.gov Research using rhesus monkeys, a primate model closer to humans, has revealed that 5-hmdC distribution in the brain is dynamic and changes in an age-dependent manner. nih.gov
In the developing human cerebellum, 5-hmdC levels increase substantially from the fetal to adult stages, underscoring its role in brain maturation. nih.gov Genome-wide mapping in both human and mouse brains shows that 5-hmdC is particularly enriched in genes related to synaptic function. nih.gov It also shows distinct distribution patterns at exon-intron boundaries, suggesting a novel role for this epigenetic mark in regulating RNA splicing in the brain. nih.gov The dysregulation of 5-hmdC has been linked to neurodevelopmental disorders in animal models, reinforcing its critical function in establishing and maintaining proper brain function. nih.gov
Table 3: Age-Dependent 5-hmdC Distribution in Rhesus Monkey Brain
| Brain Region | Age Group | 5-hmdC Distribution Pattern | Reference(s) |
| Cortex | Juvenile & Young | Overlapping with other regions | nih.gov |
| Hippocampus | Juvenile & Young | Overlapping with other regions | nih.gov |
| Striatum | Juvenile & Young | Overlapping with other regions | nih.gov |
| Cortex, Hippocampus, Striatum | Old | Distinctly distributed | nih.gov |
Mechanistic Insights from Preclinical Disease Models (Non-Clinical)
The study of 5-hmdC in non-clinical disease models provides valuable mechanistic insights into pathogenesis. For example, the compound 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-HmdUrd), an analogue of thymidine, has shown activity against mouse leukemia in vivo. nih.gov While distinct from 5-hmdC, the study of such analogues highlights how modifications to nucleotide structures can impact disease processes. Research into 5-hmdC itself has shown its role in carcinogenesis, where its levels are often altered. nih.govnih.gov The fundamental processes of DNA replication and repair can be influenced by the presence of 5-hmdC. In vitro studies using human DNA polymerases have shown that while reparative polymerases copy 5-hmdC with high fidelity, error-prone translesion polymerases can misincorporate nucleotides, potentially contributing to mutagenesis at these sites. nih.gov These preclinical investigations are crucial for understanding how epigenetic alterations contribute to disease states, paving the way for future therapeutic strategies.
Epigenetic Alterations in Animal Models of Cancer and Tumor Progression
Research using animal models has established a strong link between alterations in 5hmC levels and cancer. A common finding across various cancer types is a global decrease in 5hmC content within tumor tissues compared to normal adjacent tissues. researchgate.netnih.gov This phenomenon, termed hypohydroxymethylation, has been observed in mouse models of melanoma, liver cancer, prostate cancer, and lung cancer, among others. nih.gov
In a murine model of melanoma, for instance, a significant decrease in global DNA 5hmC content was measured in melanoma tumors compared to control nevi. researchgate.net This loss of 5hmC is often associated with reduced activity of the Ten-Eleven Translocation (TET) enzymes, which are responsible for converting 5mC to 5hmC. researchgate.netnih.gov Studies in Tet2-deficient mice have demonstrated that dysfunction in the 5mC oxidation pathway can have a causal role in cancer development, particularly in hematological malignancies. nih.gov For example, loss of a single Tet2 allele in a mouse model was shown to accelerate the development of melanoma. researchgate.net
These findings from animal models suggest that the reduction of 5hmC is a widespread epigenetic feature of cancer. nih.govnih.gov The loss of this mark is implicated in tumor initiation and progression, potentially by altering gene expression patterns that control cell growth and differentiation. researchgate.netnih.gov Consequently, global 5hmC levels are being investigated as a potential biomarker for cancer diagnosis and prognosis. nih.gov
Table 1: Changes in 5-hmC Levels in Animal Cancer Models
| Cancer Model | Animal System | Key Finding | Reference |
| Melanoma | Mouse (Nras oncogene) | Significant decrease in global 5hmC content in tumors compared to nevi. | researchgate.net |
| Hematological Malignancies | Mouse (Tet2 knockout) | Reduced 5hmC levels in bone marrow and spleen cells; proves cancer-causing role of TET dysfunction. | nih.gov |
| Mammary Tumors | Dog, Cat | Treatment with 5-Aza-2'-deoxycytidine (a demethylating agent affecting methylation patterns) reduces tumorigenicity in cancer cells. | nih.govcornell.edu |
Role in Neurological Disorders and Neurodegeneration in Model Systems
The brain exhibits some of the highest levels of 5hmC in the body, pointing to its crucial role in neuronal function. oup.comfrontiersin.org Animal models have been vital in exploring the connection between aberrant 5hmC patterns and neurological conditions.
In a mouse model of Alzheimer's disease (3xTg mice), a genome-wide reduction of 5hmC was observed specifically in neurons. nih.govresearchgate.net This decrease was linked to reduced activity of TET enzymes. nih.gov Notably, overexpression of the catalytic domain of human TET3 in this mouse model helped to lessen the neurodegenerative processes, including the reduction of Aβ plaque accumulation and hyperphosphorylation of tau protein, and improved synaptic function. nih.gov
Mouse models of autism spectrum disorder (ASD), such as the Cntnap2 knockout mouse, have also revealed significant disruptions in the genome-wide distribution of 5hmC in the brain. oup.comnih.gov These alterations were found predominantly in gene bodies and were associated with changes in the expression of neuronal genes. oup.com Furthermore, studies in rodent models have shown that environmental factors, like stress, can lead to a reduction of 5hmC in the prefrontal cortex, which is associated with depression-like behaviors. researchgate.net
These studies in non-human models underscore the importance of maintaining proper 5hmC levels for normal brain development and function. wisc.edunih.gov Dysregulation of this epigenetic mark, whether through genetic or environmental factors, is increasingly recognized as a significant contributor to the pathology of various neurodegenerative and neurodevelopmental disorders. oup.comnih.govnih.gov
Table 2: 5-hmC Alterations in Animal Models of Neurological Disorders
| Disorder Model | Animal System | Key Finding | Reference |
| Alzheimer's Disease | Mouse (3xTg) | Genome-wide reduction of 5hmC in neurons; TET3 overexpression attenuated neurodegeneration. | nih.govresearchgate.net |
| Autism Spectrum Disorder | Mouse (Cntnap2-/-) | Disrupted genome-wide 5hmC profile in the striatum, primarily in genic regions. | oup.comnih.gov |
| Chronic Stress | Mouse | Reduction of 5hmC in the prefrontal cortex associated with depression-like behaviors. | researchgate.net |
Investigations in Other Non-Human Disease Models (e.g., metabolic, cardiovascular)
The role of 5hmC is also being investigated in other disease contexts using animal models. In the realm of cardiovascular disease, studies have begun to link epigenetic changes, including DNA methylation and hydroxymethylation, to conditions like atherosclerosis and cardiac hypertrophy.
In mouse models, a high-fat diet, which is a risk factor for cardiovascular disease, has been shown to induce changes in DNA methylation and hydroxymethylation patterns in heart tissue, suggesting a role for these epigenetic marks in obesity-related heart pathophysiology. researchgate.net For example, treatment of rats with the DNA methylation inhibitor 5-aza-2'-deoxycytidine was found to rescue heart hypertrophy and failure, indicating that DNA methylation dynamics are important in cardiac remodeling. biorxiv.org While this study focused on the broader impact of a demethylating agent, it highlights the relevance of the pathways that regulate both 5mC and 5hmC. biorxiv.org Specifically, the expression of TET2, the enzyme that generates 5hmC, was found to decrease significantly in heart models, and its downregulation in endothelial cells promotes pathological transitions associated with cardiac fibrosis. biorxiv.org
In metabolic disease research, a high-fat diet was reported to stimulate 5hmC remodeling in the neurons of mice, with associated effects on mitochondrial dysfunction. researchgate.net Furthermore, in low-density lipoprotein receptor knockout (Ldlr-/-) mice, a model for atherosclerosis, treatment with 5-aza-2'-deoxycytidine significantly reduced the development of atherosclerotic plaques by suppressing macrophage inflammation. nih.gov This effect was linked to the demethylation and subsequent upregulation of key regulatory genes. nih.gov These findings provide evidence that the epigenetic machinery controlling 5mC and 5hmC levels plays a significant role in cardiovascular and metabolic diseases and may serve as a therapeutic target. researchgate.netnih.gov
In vitro and Ex vivo Mechanistic Investigations Using 5-(Hydroxymethyl)-2'-deoxycytidine-d3
The deuterated form of 5-(Hydroxymethyl)-2'-deoxycytidine, this compound (5hmdC-d3), serves as a crucial tool for quantitative and mechanistic studies. As a stable isotope-labeled internal standard, it is indispensable for sensitive and accurate quantification of 5hmC in biological samples, primarily through mass spectrometry-based methods. medchemexpress.commedchemexpress.comlgcstandards.com
Enzymatic Activity Assays for TET Proteins and DNA Glycosylases
The enzymatic pathways that create and remove 5hmC are central to its biological function. In vitro assays are essential for characterizing the activity and kinetics of the enzymes involved, such as TET proteins and DNA glycosylases.
TET proteins catalyze the oxidation of 5mC to 5hmC, and can further oxidize it to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). nih.govnih.gov In vitro assays using purified TET enzymes and DNA substrates containing 5mC are fundamental to understanding their catalytic mechanism. nih.gov The product, 5hmC, can be accurately quantified using methods like liquid chromatography-mass spectrometry (LC-MS), where 5hmdC-d3 is used as an internal standard for precise measurement. caymanchem.com These assays have been critical in establishing that TET enzymes require co-factors like Fe(II) and 2-oxoglutarate for their dioxygenase activity. nih.gov
Conversely, DNA glycosylases are enzymes that can excise modified bases from DNA as part of the base excision repair (BER) pathway. Some glycosylases, like Thymine (B56734) DNA Glycosylase (TDG), can recognize and excise the further oxidation products of 5hmC (5fC and 5caC), leading to active demethylation. mdpi.comnih.gov In vitro studies have also shown that certain DNA glycosylases from the DEMETER (DME) family can directly excise 5hmC, although this is more established in plants. nih.gov Assays to measure the excision activity of these enzymes often involve incubating the purified protein with a DNA substrate containing 5hmC and then analyzing the reaction products. nih.govnih.gov
DNA Binding Studies with Epigenetic Readers and Effectors
Epigenetic modifications like 5hmC are recognized by specific proteins known as "readers," which then recruit other proteins to regulate chromatin structure and gene expression. nih.govgbcbiotech.com In vitro DNA binding studies are used to identify these readers and characterize their binding affinity and specificity for 5hmC.
Techniques such as electrophoretic mobility shift assays (EMSA) and surface plasmon resonance (SPR) are employed to measure the interaction between a protein of interest and a DNA probe containing 5hmC. These studies have revealed that some proteins that bind strongly to 5mC, like those in the Methyl-CpG Binding Domain (MBD) family, generally show reduced affinity for 5hmC. nih.gov For example, MeCP2, a well-known 5mC reader, has been shown in some contexts to also bind 5hmC, suggesting a complex regulatory role where the relative levels of 5mC and 5hmC can dictate the binding of effector proteins and subsequent transcriptional outcomes. nih.govnih.gov The precise quantification of 5hmC in these binding assays, often facilitated by stable isotope dilution methods using 5hmdC-d3, is critical for determining accurate binding kinetics.
Cellular Uptake and Metabolism Studies in Cultured Cell Lines
Understanding how cells take up and metabolize nucleosides like 5-(Hydroxymethyl)-2'-deoxycytidine is important for both basic research and potential therapeutic applications. Cultured cell lines provide a controlled system for these investigations.
Studies using radiolabeled or stable isotope-labeled nucleosides, such as 5hmdC-d3, allow researchers to trace the fate of the compound after it is introduced to the cell culture media. nih.govnih.gov These experiments can determine the rate of uptake by nucleoside transporters in the cell membrane and follow the subsequent metabolic steps. Once inside the cell, 5hmdC can be phosphorylated by deoxycytidine kinase to its monophosphate, diphosphate, and ultimately triphosphate (5hmdCTP) forms. nih.gov This triphosphate form can then be incorporated into DNA during replication. nih.gov
By using 5hmdC-d3 and LC-MS/MS analysis, researchers can precisely quantify the intracellular concentrations of 5hmdC and its phosphorylated metabolites, as well as the amount incorporated into the genome. caymanchem.com These studies are crucial for understanding the metabolic pathways that govern the levels of modified nucleosides within a cell and how these pathways might be altered in disease states like cancer. nih.gov
Emerging Research Areas and Future Directions in 5 Hydroxymethyl 2 Deoxycytidine Biology
Identification of Novel Writers, Erasers, and Readers of 5-(Hydroxymethyl)-2'-deoxycytidine
The dynamic regulation of 5hmC is orchestrated by a trio of protein classes: "writers," which install the mark; "erasers," which remove it; and "readers," which recognize and interpret it. nih.gov While the Ten-eleven translocation (TET) family of dioxygenases are the established "writers" that convert 5mC to 5hmC, and the base excision repair (BER) pathway contributes to its erasure, the full cast of characters involved in this epigenetic drama is still being uncovered. biologists.comnih.gov
Recent research has focused on identifying novel players that fine-tune 5hmC landscapes. For instance, while TET enzymes are the primary writers, their activity can be influenced by other cellular factors and pathways. nih.gov The process of erasure is also more complex than initially thought, with ongoing research seeking to identify specific glycosylases that may preferentially act on 5hmC or its further oxidation products, 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). biologists.comnih.gov
The discovery of novel "reader" proteins for 5hmC is a particularly active area of investigation. These readers are critical as they translate the epigenetic mark into a functional outcome. While some proteins that bind to 5mC have been shown to also interact with 5hmC, often with different affinities, researchers are actively searching for proteins that specifically recognize 5hmC. One such novel reader that has been identified is UHRF2 (Ubiquitin-like with PHD and RING finger domains 2), which has been shown to bind to 5hmC in vivo and is implicated in regulating normal levels of 5hmC in the brain. nih.gov Furthermore, protein engineering approaches have been employed to evolve methyl-CpG-binding domains (MBDs) that can selectively recognize asymmetrically modified 5hmC/5mC CpG dyads, providing new tools to probe the function of these specific epigenetic states. acs.org
Table 1: Key Proteins in 5-hydroxymethyl-2'-deoxycytidine Metabolism and Recognition
| Role | Protein Family/Example | Function |
| Writer | TET (Ten-eleven translocation) enzymes (TET1, TET2, TET3) | Oxidize 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). biologists.comnih.gov |
| Eraser | Base Excision Repair (BER) pathway enzymes (e.g., TDG) | Remove 5hmC and its derivatives as part of the DNA demethylation process. biologists.comnih.gov |
| Reader | UHRF2 | A novel reader that binds to 5hmC and is involved in regulating its levels in the brain. nih.gov |
| Reader | Engineered MBDs | Evolved proteins with high affinity and specificity for 5hmC-containing DNA sequences. acs.org |
Development of Spatially Resolved Methodologies for 5-(Hydroxymethyl)-2'-deoxycytidine Mapping
Understanding the precise location of 5hmC within the three-dimensional organization of the nucleus is crucial for deciphering its role in gene regulation. Emerging technologies are moving beyond bulk measurements to provide spatially resolved maps of this epigenetic mark. These methods aim to visualize the distribution of 5hmC within tissues and even within individual cells, offering unprecedented insights into its spatial relationship with chromatin architecture and transcriptional activity.
One innovative approach is hmTOP-seq (5hmC-specific tethered oligonucleotide–primed sequencing), a bisulfite-free method that allows for the precise mapping of 5hmC at single-nucleotide resolution. nih.gov This technique utilizes a covalent labeling strategy to directly prime sequencing from 5hmC sites, offering a cost-effective and high-resolution alternative to traditional methods. nih.gov Another promising technology is nanopore sequencing, which has demonstrated the ability to directly detect and map both 5mC and 5hmC on single DNA molecules as they pass through a protein pore. pnas.orgpnas.org This approach holds the potential for long-read sequencing that preserves spatial information along the DNA fiber. The development of such spatially resolved techniques will be instrumental in understanding how the localization of 5hmC contributes to the intricate regulation of gene expression in different cellular contexts.
Single-Cell Resolution Analysis of 5-(Hydroxymethyl)-2'-deoxycytidine Heterogeneity
Cell-to-cell variability in epigenetic modifications is a hallmark of complex biological systems. Analyzing 5hmC at the single-cell level is essential for understanding its role in cellular differentiation, development, and disease, where population-level averaging can obscure important differences between individual cells. To address this, a suite of powerful new techniques has been developed to profile 5hmC in single cells.
Recent breakthroughs in single-cell 5hmC sequencing include:
scTAPS (single-cell TET-assisted pyridine (B92270) borane (B79455) sequencing) and scCAPS+ (single-cell chemical-assisted pyridine borane sequencing plus) : These are bisulfite-free methods that can directly and quantitatively detect 5mC and 5hmC, respectively, at single-base resolution within a single cell. biorxiv.org
Joint-snhmC-seq (joint single-nucleus (hydroxy)methylcytosine sequencing) : This method simultaneously profiles 5hmC and true 5mC in the same single cell by leveraging the differential activity of the deaminase APOBEC3A on chemically protected 5hmC. nih.govepigenie.com
SIMPLE-seq (simultaneous profiling of epigenetic cytosine modifications by sequencing) : This technique combines two different chemical methods to concurrently profile 5mC and 5hmC in single cells without the need for bisulfite conversion. epigenie.com
Cabernet : A bisulfite-free single-cell whole-genome technique that can characterize both 5mC and 5hmC at single-base resolution with high genomic coverage. pnas.org
These methods have already begun to reveal the remarkable heterogeneity of 5hmC patterns across different cell types and within seemingly homogeneous cell populations. For example, Joint-snhmC-seq has uncovered an unprecedented level of epigenetic heterogeneity in the mouse brain, enabling the accurate identification of neuronal subtypes based on their distinct 5hmC profiles. nih.gov
Integration of 5-(Hydroxymethyl)-2'-deoxycytidine Profiling with Multi-Omics Datasets
To fully comprehend the functional consequences of 5hmC, it is essential to integrate its profiling data with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and chromatin accessibility data. frontlinegenomics.commdpi.com This multi-omics approach allows researchers to correlate the presence of 5hmC at specific genomic locations with changes in gene and protein expression, as well as with the local chromatin environment.
Several studies have demonstrated the power of this integrative approach. For instance, by combining 5hmC sequencing with RNA sequencing in breast cancer cells, researchers have identified genes where changes in 5hmC levels are directly associated with corresponding changes in messenger RNA (mRNA) levels, suggesting a direct regulatory role for 5hmC in gene expression. nih.gov In another study on bladder cancer, the integration of 5hmC and 5mC profiles with whole-exome and RNA sequencing data revealed that epigenetic alterations, particularly in 5hmC, were more significantly involved in regulating the expression of the immune checkpoint protein PD-L1 than genetic mutations. nih.gov The use of statistical and computational tools, such as the mixOmics R package, is crucial for analyzing these large and complex multi-omics datasets and for identifying meaningful correlations and causal relationships between different molecular layers. youtube.com
Engineering and Targeted Manipulation of 5-(Hydroxymethyl)-2'-deoxycytidine in Research Systems (Non-Therapeutic Applications)
The ability to precisely edit the epigenome is a powerful tool for investigating the causal role of specific epigenetic marks in biological processes. For non-therapeutic research applications, scientists are developing sophisticated tools to add or remove 5hmC at specific genomic loci. A key technology in this field is the CRISPR-Cas9 system, which can be adapted to target specific DNA sequences. tandfonline.comnih.govscilit.com
For targeted hydroxymethylation, a catalytically inactive version of the Cas9 protein (dCas9) is fused to the catalytic domain of a TET enzyme. tandfonline.comnih.gov When guided to a specific gene by a guide RNA, this fusion protein can convert 5mC to 5hmC at the target site, allowing researchers to study the direct effects of this modification on gene expression and cellular function. For example, this approach has been used to reactivate genes that have been silenced by hypermethylation, providing a powerful method for probing the functional consequences of 5hmC in a controlled manner. nih.gov
Conversely, researchers are also exploring methods for the targeted removal of 5hmC. One approach involves fusing dCas9 to a DNA glycosylase, such as the plant enzyme ROS1, which can directly excise 5-methylcytosine without prior oxidation. nih.gov While this targets 5mC for removal, it highlights the potential for engineering similar systems to specifically target 5hmC for erasure. These epigenome editing tools are invaluable for dissecting the precise functional role of 5hmC in various research models.
Addressing Unanswered Questions and Research Gaps in 5-(Hydroxymethyl)-2'-deoxycytidine Functional Biology
Despite the significant progress in understanding 5hmC, many fundamental questions remain unanswered. A key area of ongoing research is to determine whether 5hmC is primarily a transient intermediate in the DNA demethylation pathway or a stable epigenetic mark with its own distinct regulatory functions. nih.gov The high abundance and stability of 5hmC in certain tissues, such as the brain, suggest a more permanent role. adipogen.com
Other major research gaps include:
The complete catalog of 5hmC readers, writers, and erasers : Identifying all the proteins that interact with and regulate 5hmC is crucial for a complete understanding of its biological roles. nih.gov
The precise molecular mechanisms of 5hmC-mediated gene regulation : How does the presence of 5hmC at different genomic locations (promoters, gene bodies, enhancers) translate into specific effects on gene transcription? nih.gov
The role of 5hmC in cellular processes beyond transcription : Does 5hmC play a role in other fundamental processes such as DNA replication, DNA repair, and the maintenance of genome stability?
The dynamics of 5hmC during development and disease : How do 5hmC patterns change during normal development and how are they dysregulated in various diseases? While global loss of 5hmC is a feature of many cancers, the specific mechanisms and consequences of this loss are still under investigation. nih.gov
Addressing these questions will require the continued development of innovative technologies and the application of integrative multi-omics approaches. The ongoing exploration of the functional biology of 5-(Hydroxymethyl)-2'-deoxycytidine promises to yield profound insights into the complex layers of epigenetic regulation that govern life.
Q & A
Q. How is the structural integrity of 5-(Hydroxymethyl)-2'-deoxycytidine-d3 confirmed in synthetic batches?
- Methodological Answer : Structural confirmation involves nuclear magnetic resonance (NMR) for verifying deuterium placement and high-resolution mass spectrometry (HR-MS) to validate the molecular formula (CHDNO) and isotopic purity. HPLC (>95% purity) is used to assess chemical homogeneity . For synthetic intermediates (e.g., phosphoramidites), P NMR ensures proper phosphorylation during oligonucleotide synthesis .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves readily in DMSO (20 mg/mL) and dimethylformamide (DMF, 5 mg/mL) . For biological assays, prepare stock solutions in DMSO, followed by dilution in buffered solutions (e.g., PBS) to avoid precipitation. Solvent compatibility with downstream applications (e.g., enzymatic reactions) must be validated .
Q. What protocols ensure stable storage of this compound to prevent degradation?
- Methodological Answer : Store lyophilized material at +4°C in airtight, light-protected vials. For long-term storage (>6 months), use -20°C under inert gas (argon/nitrogen) to minimize oxidation. Reconstituted solutions in DMSO should be aliquoted and stored at -80°C , with freeze-thaw cycles avoided .
Advanced Research Questions
Q. How can this compound be used as an internal standard for quantifying 5hmC in genomic DNA?
- Methodological Answer : LC-MS/MS is the gold standard:
Spike-in : Add 1 pmol of this compound per 1–2 µg of digested DNA.
Enzymatic Digestion : Use a nucleotide digestion enzyme mix (37°C, 60 min) to hydrolyze DNA to nucleosides.
Chromatography : Separate analytes via reverse-phase HPLC with a C18 column.
Quantitation : Use MRM (multiple reaction monitoring) for transitions specific to 5hmC (mass shift: +3 Da for deuterated standard). This corrects for ion suppression and matrix effects .
Q. What experimental designs leverage this compound to study TET1-mediated oxidation of 5mC in vitro?
- Methodological Answer :
- In vitro Assay :
Substrate Preparation : Synthesize oligodeoxynucleotides containing 5mC using phosphoramidite chemistry.
TET1 Reaction : Incubate substrate with recombinant TET1, α-ketoglutarate, Fe(II), and ascorbate (pH 7.5, 37°C).
Isotopic Analysis : Digest DNA and quantify 5hmC-d3 via LC-MS to track conversion efficiency.
- Controls : Include non-deuterated 5hmC to distinguish enzymatic activity from background oxidation .
Q. How does isotopic labeling (deuteration) impact the metabolic stability of 5hmC in cell culture models?
- Methodological Answer :
- Stability Assay :
Treatment : Dose cells with this compound (10 µM, 24–72 hrs).
Extraction : Harvest DNA, digest, and analyze via LC-MS.
Kinetics : Compare deuterated vs. non-deuterated 5hmC half-life using stable isotope tracing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
